4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride
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Overview
Description
4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C5H8F5N·HCl
Scientific Research Applications
4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride typically involves the fluorination of pentan-1-amine derivatives. One common method includes the reaction of pentan-1-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into less fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride involves its interaction with molecular targets through its fluorinated amine group. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentan-1-ol: A related compound with a hydroxyl group instead of an amine group.
4,4,5,5,5-Pentafluoropentane-1-thiol: Contains a thiol group, offering different reactivity and applications.
2,2,3,3,3-Pentafluoropropan-1-amine: A shorter chain fluorinated amine with similar properties.
Uniqueness
4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific interactions with biological targets.
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F5N.ClH/c6-4(7,2-1-3-11)5(8,9)10;/h1-3,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCJIZQVOBBIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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